molecular formula C21H25N3O3S B3037256 2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine CAS No. 477848-79-6

2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine

Cat. No. B3037256
CAS RN: 477848-79-6
M. Wt: 399.5 g/mol
InChI Key: JEGAYGAAMNGXGG-UHFFFAOYSA-N
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Description

The compound is a quinazolinimine derivative. Quinazolinimines are a type of organic compound that contain a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (contains alternating double bonds) and the other of which contains a nitrogen atom .


Molecular Structure Analysis

Quinazolinimines have a bicyclic structure with a nitrogen atom in one of the rings. The presence of the benzylsulfanyl, dimethoxy, and methoxypropyl groups would add complexity to the molecule’s structure .


Chemical Reactions Analysis

Quinazolinimines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific functional groups present on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or biological target .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for this information .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on clinical trials and drug development .

properties

IUPAC Name

2-benzylsulfanyl-6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-25-11-7-10-24-20(22)16-12-18(26-2)19(27-3)13-17(16)23-21(24)28-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,22H,7,10-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGAYGAAMNGXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138542
Record name 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-6,7-dimethoxy-3-(3-methoxypropyl)-4(3H)-quinazolinimine

CAS RN

477848-79-6
Record name 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477848-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-3-(3-methoxypropyl)-2-[(phenylmethyl)thio]-4(3H)-quinazolinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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